molecular formula C14H23NO4 B8405641 1-TERT-BUTYL 2-METHYL 2-(PROP-2-EN-1-YL)PYRROLIDINE-1,2-DICARBOXYLATE

1-TERT-BUTYL 2-METHYL 2-(PROP-2-EN-1-YL)PYRROLIDINE-1,2-DICARBOXYLATE

Cat. No.: B8405641
M. Wt: 269.34 g/mol
InChI Key: VEYTWFFJGOYPRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-TERT-BUTYL 2-METHYL 2-(PROP-2-EN-1-YL)PYRROLIDINE-1,2-DICARBOXYLATE is a compound that features a tert-butoxycarbonyl (Boc) protecting group, an allyl group, and a pyrrolidine ring. This compound is often used in organic synthesis, particularly in the preparation of amino acid derivatives and peptides. The Boc group is commonly employed as a protecting group for amines due to its stability under basic conditions and ease of removal under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-TERT-BUTYL 2-METHYL 2-(PROP-2-EN-1-YL)PYRROLIDINE-1,2-DICARBOXYLATE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

1-TERT-BUTYL 2-METHYL 2-(PROP-2-EN-1-YL)PYRROLIDINE-1,2-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of epoxides or alcohols.

    Reduction: Formation of alcohols.

    Substitution: Formation of the free amine after Boc deprotection.

Scientific Research Applications

1-TERT-BUTYL 2-METHYL 2-(PROP-2-EN-1-YL)PYRROLIDINE-1,2-DICARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-TERT-BUTYL 2-METHYL 2-(PROP-2-EN-1-YL)PYRROLIDINE-1,2-DICARBOXYLATE involves its role as a protecting group and a reactive intermediate:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-TERT-BUTYL 2-METHYL 2-(PROP-2-EN-1-YL)PYRROLIDINE-1,2-DICARBOXYLATE is unique due to its combination of a Boc-protected amine, an allyl group, and a pyrrolidine ring. This combination allows for versatile synthetic applications, particularly in the preparation of amino acid derivatives and peptides, making it a valuable compound in organic synthesis .

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl 2-prop-2-enylpyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C14H23NO4/c1-6-8-14(11(16)18-5)9-7-10-15(14)12(17)19-13(2,3)4/h6H,1,7-10H2,2-5H3

InChI Key

VEYTWFFJGOYPRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC=C)C(=O)OC

Origin of Product

United States

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